Methyl (E)-m-nitrocinnamate

Catalog No.
S1541047
CAS No.
1664-59-1
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (E)-m-nitrocinnamate

CAS Number

1664-59-1

Product Name

Methyl (E)-m-nitrocinnamate

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N

SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]

Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, with the molecular formula C10H9NO4C_{10}H_{9}NO_{4} and a molecular weight of 207.18 g/mol. The compound features a cinnamate moiety, characterized by a double bond and a nitro group (NO₂) attached to the aromatic ring. The "(E)" designation indicates that the nitro group and the methoxy group (OCH₃) are positioned on opposite sides of the double bond, which is significant for its reactivity and biological activity.

This compound is synthesized through the esterification of m-nitrocinnamic acid with methanol, making it a valuable precursor for more complex organic molecules. Its structure allows for potential applications in material science, particularly in organic electronics and optoelectronic materials due to its ability to participate in conjugation, which affects electrical and optical properties .

Due to its functional groups. Some potential reaction pathways include:

  • Hydrolysis: The compound can react with water to form m-nitrocinnamic acid and methanol:

    RCOOCH3+H2ORCOOH+CH3OHR-COOCH_{3}+H_{2}O\rightarrow R-COOH+CH_{3}OH
  • Photodimerization: Studies have shown that this compound can undergo photodimerization, forming both cis and trans dimers under various conditions, indicating its potential utility in photochemical applications.
  • Reactions with Amines: The compound has been involved in studies investigating its kinetics and mechanisms when reacting with amines, contributing to our understanding of organic synthesis pathways .

Several methods have been developed for synthesizing Methyl (E)-m-nitrocinnamate:

  • Esterification of m-Nitrocinnamic Acid: The most straightforward method involves the reaction of m-nitrocinnamic acid with methanol in the presence of an acid catalyst.
  • Using Trimethyl Phosphonoacetate: A more complex route involves reacting trimethyl phosphonoacetate with 3-nitrobenzaldehyde in N,N-dimethylformamide with sodium methoxide as a base, yielding high purity .
  • Microwave-Assisted Synthesis: Innovative methods utilizing microwave irradiation have also been reported, providing efficient synthesis under mild conditions .

Methyl (E)-m-nitrocinnamate has several potential applications:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various nitro compounds and other complex organic molecules.
  • Material Science: Due to its electronic properties, it may be explored for applications in organic electronics and photonic devices.
  • Pharmaceutical Research: Its structural features may lead to the development of new drugs or agrochemicals.

Interaction studies involving Methyl (E)-m-nitrocinnamate focus on its reactivity with biological molecules and other chemical species. Research has indicated that it may interact with amines, leading to insights into its potential as a building block for bioactive compounds. Further studies are needed to explore its binding affinities and mechanisms of action within biological systems .

Methyl (E)-m-nitrocinnamate shares structural similarities with several other compounds, particularly those containing nitro groups or cinnamate moieties. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
Methyl p-nitrocinnamateNitro compoundExhibits similar reactivity but different orientation of nitro group
Ethyl (E)-m-nitrocinnamateEsterSimilar structure but different alkyl chain length
Methyl 3-nitrobenzoateNitro aromatic esterShares the nitro group but lacks the double bond characteristic of cinnamates
Methyl α-nitrocinnamateNitro compoundSimilar reactivity patterns but different substitution patterns on the aromatic ring

Methyl (E)-m-nitrocinnamate is unique due to its specific geometric configuration around the double bond and its particular combination of functional groups, which may influence its reactivity and biological interactions differently than the aforementioned compounds.

XLogP3

1.8

Other CAS

1664-59-1
659-04-1

Dates

Modify: 2023-08-15

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